molecular formula C57H110O6 B1683673 Tristearin CAS No. 555-43-1

Tristearin

Cat. No. B1683673
CAS RN: 555-43-1
M. Wt: 891.5 g/mol
InChI Key: DCXXMTOCNZCJGO-UHFFFAOYSA-N
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Description

Tristearin, also known as stearin or glyceryl tristearate, is an odorless, white powder . It is a triglyceride derived from three units of stearic acid . Tristearin is found in most animal and vegetable fats, especially hard ones like cocoa butter and tallow .


Synthesis Analysis

Tristearin is a triglyceride found in fats that consists of three stearic acid moieties . The structural analysis of tristearin has been reported using the HE-CID capabilities of the SpiralTOF-TOF .


Molecular Structure Analysis

The molecular formula of Tristearin is C57H110O6 and its molecular weight is 891.50 . The structural analysis of tristearin has been reported using the HE-CID capabilities of the SpiralTOF-TOF .


Chemical Reactions Analysis

Tristearin undergoes transesterification reactions . For example, the transesterification reaction of tristearin (TS) and glycerol monostearate (GMS) over surface basified PAN fibrous solid catalyst has been studied .


Physical And Chemical Properties Analysis

Tristearin is an odorless, white powder . It is insoluble in water but soluble in alcohol, chloroform, and carbon disulfide . The physical and chemical properties of tristearin, such as melting behavior, crystallization processes, and phase transitions, are related to solid–liquid equilibrium .

Scientific Research Applications

1. Non-invasive Fat Composition Analysis

Tristearin, along with other triglycerides like triolein and trilinolein, has been utilized in proton NMR spectroscopy studies at 7 Tesla (7T) to noninvasively quantify human fat composition. This method has shown promise for obtaining detailed lipid composition information in humans, potentially aiding in the monitoring of changes in lipid composition due to diet, exercise, and disease without the need for invasive procedures (Ren, Dimitrov, Sherry, & Malloy, 2008).

2. Understanding Metabolic Disorders

Research involving tristearin has also contributed to our understanding of metabolic disorders. For instance, studies have investigated the metabolism of stearic acid (from tristearin) and its effects on serum cholesterol levels, shedding light on the metabolic pathways and potentially influencing dietary recommendations for managing cholesterol (Emken, Adlof, Rohwedder, & Gulley, 1993).

3. Impact on Insulin Resistance and Metabolic Health

The metabolic effects of chemically interesterified fats, which can be produced from tristearin, on insulin activity, lipids, and adiposity have been explored. Such studies are crucial for understanding how different types of fats impact metabolic health, including insulin resistance, a key factor in the development of type 2 diabetes (Ng, Voon, Ng, Lee, Mat Sahri, Mohd. Esa, Ong, & Ong, 2018).

4. Applications in Disease Research

Tristearin's role extends into disease research, where its metabolism and the effects of its constituent fatty acids are studied in relation to conditions like steatohepatitis and cirrhosis, providing insights into the lipid storage disorders and their management (Srinivasan, Hadžić, Fischer, & Knisely, 2004).

5. Biomedical Engineering and Material Science

In the field of biomedical engineering and material science, tristearin has been investigated for its physical and chemical properties, such as its solid fat content, which influences the postprandial lipid response. Such research is foundational in developing novel lipid-based drug delivery systems and improving our understanding of dietary fats' impact on human health (Berry, Miller, & Sanders, 2007).

Future Directions

Future research directions include the use of Tristearin in the production of green diesel via decarbonylation/decarboxylation . Another area of interest is the use of Tristearin as a model cuticle for high-throughput screening of agricultural adjuvant systems .

properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl octadecanoate
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InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3
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InChI Key

DCXXMTOCNZCJGO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
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Molecular Formula

C57H110O6
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DSSTOX Substance ID

DTXSID8047503
Record name Glyceryl tristearate
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Molecular Weight

891.5 g/mol
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Physical Description

Dry Powder; Other Solid, Colorless or white odorless solid; [HSDB] White powder; [MSDSonline], Solid
Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Tristearin
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Solubility

Insoluble in water. Soluble in chloroform, carbon disulfide, Insoluble in ethanol; very soluble in acetone, benzene, Soluble in hot alcohol; almost insoluble in cold alcohol, ether, petroleum ether
Record name TRISTEARIN
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Density

0.8559 at 90 °C/4 °C
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Vapor Pressure

5.4X10-17 mm Hg at 25 °C /Estimated/
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Product Name

Tristearin

Color/Form

White powder, Colorless crystals or powder

CAS RN

555-43-1, 68334-00-9
Record name Tristearin
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Record name Octadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Melting Point

MP: 55 °C (ALPHA), 64.5 °C (BETA'), 73 °C (BETA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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